molecular formula C7H10N2O3S B3006934 2-Amino-3-methoxybenzenesulfonamide CAS No. 393089-55-9

2-Amino-3-methoxybenzenesulfonamide

Cat. No.: B3006934
CAS No.: 393089-55-9
M. Wt: 202.23
InChI Key: RZEDJEWRTBCQKC-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybenzenesulfonamide typically involves the nitration of 3-methoxyaniline followed by reduction and sulfonation. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-methoxybenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and forming a coordination bond with the zinc ion. This interaction disrupts the enzyme’s function, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy group at the third position and amino group at the second position make it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

2-amino-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEDJEWRTBCQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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